1-(2-Fluoroethyl)piperidine-3-sulfonamide
Description
Contextualization within Piperidine (B6355638) and Sulfonamide Chemical Space
The piperidine ring, a six-membered heterocyclic amine, is a foundational structure in a vast array of natural products and synthetic drugs. ijnrd.org It is the most prevalent nitrogen-containing ring system in drugs approved by the U.S. FDA. nih.gov The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijnrd.orgresearchgate.net The ability to readily modify the piperidine nitrogen and other positions on the ring makes it an attractive scaffold for creating diverse chemical libraries for drug screening.
Similarly, the sulfonamide functional group (-S(=O)₂NR₂) is a cornerstone of medicinal chemistry. mdpi.com Since the discovery of sulfonamide antibiotics, this group has been incorporated into drugs with a remarkable range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com The sulfonamide moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding and other interactions with protein targets. mdpi.com Its chemical stability and the ability to modulate its electronic properties through substitution make it a valuable component in drug design. mdpi.com The combination of piperidine and sulfonamide moieties has been explored in the development of novel therapeutic agents, with some derivatives showing promising biological activity. nih.gov
Rationale for Fluoroethyl Moiety Integration in Chemical Biology Research
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netnih.gov The integration of a fluoroethyl group (-CH₂CH₂F) into a molecule like 1-(2-fluoroethyl)piperidine-3-sulfonamide is a deliberate design choice intended to confer specific advantages.
Fluorination can significantly impact a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, the molecule's half-life can be extended, potentially leading to improved bioavailability and a more favorable dosing regimen. nih.gov
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its acidity or basicity (pKa) and its ability to interact with biological targets. nih.gov The introduction of a fluoroethyl group can also increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. benthamscience.comresearchgate.net This modulation of physicochemical properties is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Current Academic Research Trajectories for the Compound Class
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of compounds—fluoroalkylated piperidine sulfonamides—is an active area of investigation. The research trajectories for this class of compounds are diverse and target a range of therapeutic areas.
One major focus is the development of novel antibacterial agents . Sulfonamides have a long history as antibiotics, and researchers continue to explore new derivatives to combat antibiotic resistance. nih.gov The incorporation of a piperidine ring and a fluoroalkyl group can lead to compounds with improved potency and a broader spectrum of activity. nih.gov
Another significant area of research is in anticancer drug discovery . Both piperidine and sulfonamide moieties are found in numerous anticancer agents. mdpi.comnih.gov The combination of these scaffolds, along with the property-enhancing effects of fluorination, is being explored for the development of inhibitors of various cancer-related targets, such as kinases and other enzymes. mdpi.com
Furthermore, derivatives of piperidine and sulfonamide are being investigated for their potential as central nervous system (CNS) agents . The ability of fluorination to improve blood-brain barrier permeability makes this class of compounds attractive for targeting neurological disorders. Research in this area includes the development of ligands for various receptors and transporters in the brain.
The general synthetic strategy to produce such compounds often involves multi-step reactions. These can include the reaction of a piperidine derivative with a sulfonyl chloride, followed by the introduction of the fluoroethyl group, or building the molecule in a different sequence of steps. mdpi.com The synthesis of related piperidine sulfonamide derivatives has been described in the literature, often involving coupling reactions and protective group chemistry. researchgate.netmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C7H15FN2O2S |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidine-3-sulfonamide |
InChI |
InChI=1S/C7H15FN2O2S/c8-3-5-10-4-1-2-7(6-10)13(9,11)12/h7H,1-6H2,(H2,9,11,12) |
InChI Key |
PMIRAEFYYPBWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCF)S(=O)(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 2 Fluoroethyl Piperidine 3 Sulfonamide Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns are critical for determining a molecule's interaction with biological targets. nih.govnih.gov In the context of 1-(2-fluoroethyl)piperidine-3-sulfonamide derivatives, modifications to the piperidine ring can significantly alter binding affinity and selectivity.
Research on related piperidine-4-carboxamide derivatives illustrates the profound effect of substitutions linked to the piperidine nitrogen. nih.gov A study systematically replaced an N-benzylcarboxamide group with various cyclic and linear moieties to assess the impact on sigma (σ) receptor affinity. nih.gov The findings revealed that these substitutions dramatically influenced the compound's binding profile. For instance, the introduction of a 4-chlorobenzyl moiety on the piperidine nitrogen, combined with a tetrahydroquinoline group on the amide side, resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 subtype. nih.gov This highlights that substituents on the piperidine ring play a crucial role in orienting the molecule within the binding pocket of a receptor, thereby governing its affinity and selectivity. nih.gov
Table 1: Impact of Piperidine Ring Substitutions on σ1 Receptor Affinity Data based on a study of piperidine-4-carboxamide derivatives, illustrating SAR principles applicable to piperidine scaffolds.
| Compound | Piperidine N-Substituent | Amide N-Substituent | σ1 Affinity Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
| 2k | 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 | 351 |
| Reference Cpd | Benzyl | Benzyl | 10.5 | 134 |
Role of the Sulfonamide Moiety in Target Engagement
The sulfonamide group is a key functional moiety with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govmdpi.com Its importance in target engagement stems from its unique electronic and structural properties, which allow it to act as a versatile hydrogen bond donor and acceptor. researchgate.netsdu.dk The -SO2NH- group can interact with various amino acid residues and biomolecules within a target protein. researchgate.net
The necessity of the sulfonamide bond for biological activity has been demonstrated in studies of related sulfonamide derivatives containing a piperidine moiety. nih.gov In one study, a series of compounds with a sulfonamide linker (A1-A24) was compared to analogous compounds where the sulfonamide bond was replaced with an amide bond (B1-B6). nih.gov The sulfonamide-containing compounds displayed potent antibacterial activity, whereas the amide-containing counterparts exhibited only weak to moderate activity. nih.gov This confirms that the sulfonamide bond played an essential role in the observed antibacterial capacity. nih.gov
The mechanism of action for sulfonamides often involves mimicking the structure of p-aminobenzoic acid (PABA), allowing them to competitively bind to the active site of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. nih.govnih.gov This inhibition disrupts DNA replication and hinders bacterial growth. nih.gov Furthermore, computational and structural studies have shown that the N-H bond of a sulfonamide can point towards the center of an aryl ring, forming a stabilizing intramolecular NH–π interaction, which can be crucial for maintaining the bioactive conformation of the molecule. sdu.dk
Table 2: Comparison of Antibacterial Activity (EC50) for Sulfonamide vs. Amide Derivatives Against Xoo This table demonstrates the critical role of the sulfonamide moiety for biological activity.
| Compound Series | Linker Moiety | Number of Compounds | EC50 Range (µg/mL) | Activity Level |
| A1-A24 | Sulfonamide | 24 | 2.65 - 11.83 | Excellent |
| B1-B6 | Amide | 6 | Weak to Moderate | Weak to Moderate |
Significance of the 2-Fluoroethyl Group for Binding Affinity and Selectivity
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The 2-fluoroethyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions.
Studies on spirocyclic piperidine derivatives designed as σ1 receptor ligands have directly compared the effects of a 2-fluoroethyl group with a 3-fluoropropyl group. nih.gov The research found that the 2-fluoroethyl derivatives generally exhibited higher affinity for the σ1 receptor and superior selectivity over the σ2 subtype compared to the corresponding 3-fluoropropyl compounds. nih.gov
The most promising compound from this series, a 2-fluoroethyl derivative known as fluspidine (3a), displayed a subnanomolar σ1 affinity (Ki = 0.59 nM) and an exceptional 1331-fold selectivity over the σ2 receptor. nih.gov This demonstrates the strategic importance of the 2-fluoroethyl group's placement and its contribution to potent and selective target binding. The high electronegativity and small size of the fluorine atom can lead to favorable electrostatic interactions and conformational constraints that optimize the ligand's fit within the receptor's binding site. nih.gov
Table 3: Comparison of 2-Fluoroethyl vs. 3-Fluoropropyl Substituents on σ1 Receptor Affinity
| Compound Series | Key Substituent | General σ1 Affinity | General σ1/σ2 Selectivity | Most Potent Compound | Ki (nM) of Most Potent Cpd |
| 3 | 2-Fluoroethyl | Higher | Higher | Fluspidine (3a) | 0.59 |
| 2 | 3-Fluoropropyl | Lower | Lower | N/A | >1.0 |
Conformational Analysis and its Relation to Research Activity
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule fits into and interacts with its biological target. mdpi.com For flexible molecules like piperidine derivatives, conformational analysis is essential for understanding their activity. mdpi.com The piperidine ring typically adopts a stable chair conformation, which positions its substituents in specific spatial orientations (axial or equatorial). This orientation is crucial for aligning the key interacting groups, such as the sulfonamide and 2-fluoroethyl moieties, for optimal engagement with a receptor or enzyme active site.
The "escape from flatland" approach in drug design suggests that molecules with more three-dimensional, saturated structures, like those containing spirocyclic systems or piperidine rings, often exhibit improved interactions with protein binding sites compared to flat, aromatic structures. nih.gov The specific conformation adopted by a this compound derivative would therefore be a decisive factor in its biological activity. nih.gov Computational methods, such as Monte Carlo energy minimizations and molecular dynamics (MD) simulations, combined with experimental techniques like nuclear magnetic resonance (NMR), are used to explore the conformational landscape of such molecules and identify the low-energy, bioactive conformation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for deriving design principles. mdpi.com
These models provide insights into how different physicochemical properties (fields) of a molecule contribute to its activity. For example, a 3D-QSAR study on thieno-pyrimidine derivatives identified the key structural features necessary for inhibitory activity. mdpi.com The CoMFA and CoMSIA models were statistically robust, with high cross-validated correlation coefficients (q² > 0.8) and determination coefficients (r² > 0.89). mdpi.com
The output of these models includes contour maps that visualize regions where certain properties are favorable or unfavorable for activity. These maps can guide the design of new, more potent derivatives. For instance, the models might indicate that steric bulk is favored in one region of the molecule, while an electropositive character is favored in another. mdpi.com The field contributions from a CoMSIA model can quantify the relative importance of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties, providing a clear blueprint for future drug design efforts. mdpi.com
Table 4: Example Statistical Results from a 3D-QSAR (CoMSIA) Model for Drug Derivatives This table illustrates the type of data generated from QSAR studies to validate the model's predictive power.
| Statistical Parameter | Value | Description |
| q² | 0.801 | Leave-one-out cross-validated correlation coefficient |
| r² | 0.897 | Determination coefficient (goodness of fit) |
| r²_pred | 0.762 | Predictive correlation coefficient for the external test set |
| F-value | 90.340 | Fisher test value, indicating statistical significance |
| ONC | 3 | Optimum number of components |
Mechanistic Investigations and Biological Target Identification in Preclinical Research Models
In Vitro Enzyme Inhibition Profiling
The presence of a primary sulfonamide (-SO₂NH₂) functional group is a strong indicator that 1-(2-Fluoroethyl)piperidine-3-sulfonamide could act as an inhibitor of enzymes that are known targets for this class of compounds, most notably Carbonic Anhydrases and Dihydropteroate (B1496061) Synthetase.
Carbonic Anhydrase (CA)
Sulfonamides are a classic and potent class of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov These metalloenzymes are crucial for various physiological processes, and their inhibition has therapeutic applications. mdpi.com The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com This interaction blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate. mdpi.com
Different isoforms of human carbonic anhydrase (hCA) exist, and inhibitors often show varying degrees of selectivity. While specific inhibition constants (Kᵢ) for this compound are not documented, the table below shows data for other representative sulfonamide inhibitors against various hCA isoforms to illustrate the typical potency range.
Table 1: Inhibitory Activity of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.54 | 49 | 52 |
| Brinzolamide | 3100 | 0.75 | 41 | 6 |
| Celecoxib | 10000 | 230 | 47 | 460 |
Data presented are for comparative purposes to illustrate the general activity of the sulfonamide class. Values are sourced from various biochemical studies.
Dihydropteroate Synthetase (DHPS)
The sulfonamide moiety is also the basis for the antibacterial action of sulfa drugs, which function as competitive inhibitors of dihydropteroate synthase (DHPS). nih.govpatsnap.com This enzyme is vital in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.govnih.gov Because sulfonamides are structural analogs of pABA, they can bind to the pABA site on the DHPS enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. patsnap.comemerginginvestigators.org As folic acid is essential for nucleotide synthesis, this inhibition halts bacterial growth and replication. patsnap.com A study on novel sulfonamide derivatives containing a piperidine (B6355638) moiety confirmed their interaction with DHPS. nih.gov
Receptor Binding Affinity Studies in Isolated Systems
The piperidine scaffold is a common structural element in a vast number of biologically active compounds and is known to interact with a wide range of receptors, particularly within the central nervous system. Studies on various piperidine derivatives have demonstrated significant binding affinities for receptors such as sigma (σ) receptors and NMDA receptors. nih.govnih.govresearchgate.net
For instance, research on dual-function ligands has identified piperidine-based compounds with high affinity for both histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. nih.gov Similarly, other synthetic piperidines have been developed as high-affinity σ₁ receptor ligands. nih.gov While no specific receptor binding data exists for this compound, its piperidine core suggests that it could potentially be evaluated for affinity against a panel of CNS receptors. Such studies would typically involve radioligand binding assays using isolated receptor preparations from tissues (e.g., brain homogenates) or recombinant cell lines expressing the target receptor.
Table 2: Representative Receptor Binding Affinities for Piperidine-Containing Compounds
| Compound Type | Target Receptor | Radioligand | Affinity (Kᵢ, nM) |
|---|---|---|---|
| Biphenyl-piperidine derivative | Histamine H₃ | [³H]Nα-methylhistamine | <10 |
| Biphenyl-piperidine derivative | Sigma-1 (σ₁) | ³H-pentazocine | <20 |
| Aminoethyl-phenylpiperidine | Sigma-1 (σ₁) | ³H-pentazocine | <5 |
| Diphenylethyl-piperidine | NMDA | [³H]MK-801 | 1450 |
Data is for illustrative purposes, showing the potential for the piperidine scaffold to bind various receptors. The compounds listed are structurally distinct from this compound.
Cellular Pathway Modulation in Research Cell Lines
Based on its potential enzyme targets, this compound could modulate specific cellular pathways.
Folate Biosynthesis Pathway: In bacterial cell lines (e.g., E. coli, S. aureus), its primary effect would likely be the disruption of the folate pathway due to DHPS inhibition. nih.govfrontiersin.org This would lead to bacteriostatic effects, which could be measured through minimum inhibitory concentration (MIC) assays. The antibacterial activity could be reversed by supplementing the growth medium with folic acid or its downstream products (e.g., thymidine, purines), confirming an on-target, anti-folate mechanism. nih.gov
Pathways Regulated by Carbonic Anhydrase: In mammalian research cell lines, particularly those overexpressing certain CA isoforms (e.g., cancer cell lines overexpressing CA IX), inhibition could lead to modulation of intracellular and extracellular pH. This can subsequently affect various downstream pathways, including those involved in cell proliferation, metabolism, and invasion.
Molecular Interaction Analysis via Biophysical Techniques
To characterize the binding of this compound to its putative protein targets, a suite of biophysical techniques could be employed. researchgate.net These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH) of the interaction in a single experiment, allowing for the calculation of Gibbs free energy (ΔG) and entropy change (ΔS). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring molecular interactions in real-time. It can provide kinetic data, including the association rate constant (kₐ) and dissociation rate constant (kₑ), from which the dissociation constant (K₋) can be calculated.
Thermal Shift Assay (Differential Scanning Fluorimetry): This method assesses the thermal stability of a target protein in the presence and absence of a ligand. A positive shift in the melting temperature (Tₘ) upon ligand binding indicates a stabilizing interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and conformational changes in both the ligand and the protein upon complex formation.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.
In the context of sulfonamide-containing compounds, docking studies frequently reveal key interactions that are critical for biological activity. The sulfonamide moiety (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. Docking simulations of various sulfonamide derivatives into enzyme active sites, such as dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases, consistently show the sulfonamide group forming crucial hydrogen bonds with backbone or side-chain residues of the target protein. nih.govmdpi.com Similarly, the nitrogen atom within the piperidine (B6355638) ring can be protonated under physiological conditions, allowing it to form strong salt bridge interactions with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a binding pocket. nih.gov
For a molecule like 1-(2-Fluoroethyl)piperidine-3-sulfonamide, a hypothetical docking study would likely show:
Hydrogen Bonding: The sulfonamide group's oxygen and nitrogen atoms interacting with polar residues in the target's active site.
Ionic Interactions: The piperidine nitrogen, if protonated, forming a salt bridge with a negatively charged amino acid residue. nih.gov
Hydrophobic Interactions: The ethyl and piperidine ring's carbon framework engaging in van der Waals and hydrophobic interactions with nonpolar residues, which helps to anchor the ligand in the binding site. plos.org
These interactions are fundamental to the stability of the ligand-target complex and are a primary focus when designing new, more potent analogues. plos.orgchemrxiv.org
| Interaction Type | Potential Interacting Group on Compound | Typical Interacting Residue on Target | Reference |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide (-SO₂NH₂) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) | nih.govmdpi.com |
| Ionic Interaction / Salt Bridge | Protonated Piperidine Nitrogen | Acidic amino acids (e.g., Asp, Glu) | nih.gov |
| Hydrophobic Interaction | Piperidine Ring, Fluoroethyl Chain | Nonpolar amino acids (e.g., Leu, Val, Phe) | plos.org |
| π-Cation Interaction | Protonated Piperidine Nitrogen | Aromatic amino acids (e.g., Phe, Tyr) | nih.gov |
Molecular Dynamics Simulations of Compound-Biomolecule Systems
Molecular dynamics (MD) simulations provide a dynamic view of a compound's interaction with its biological target, complementing the static picture offered by molecular docking. peerj.com By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. peerj.comresearchgate.net
For a system involving a piperidine sulfonamide and its target, MD simulations would be used to:
Assess Binding Stability: Confirm if the key hydrogen bonds and salt bridges identified in docking are maintained over the simulation time (typically nanoseconds to microseconds). peerj.com
Analyze Conformational Changes: Observe how the piperidine ring maintains its conformation (e.g., chair) and how the fluoroethyl side chain orients itself within the binding pocket.
Characterize Water's Role: Investigate the role of water molecules in mediating interactions between the ligand and the protein.
Calculate Binding Free Energy: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate the binding free energy, offering a quantitative measure of binding affinity. peerj.com
Studies on related sulfonamides have used MD simulations to understand the dynamic motions of enzymes upon binding and to elucidate the contributions of specific residues to the interaction, providing critical information for understanding mechanisms of action. peerj.com
De Novo Design and Virtual Screening for Analogues
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a "hit" compound, virtual screening could be used to find structurally similar analogues with potentially improved properties. This involves screening databases of millions of compounds to find those that fit the pharmacophore model derived from the initial hit.
De novo design, conversely, involves computationally building new molecules from scratch or by modifying an existing scaffold. Starting with the this compound structure, a de novo design algorithm could suggest modifications to:
Improve binding affinity by adding functional groups that can form additional favorable interactions.
Enhance selectivity for the target protein over other proteins.
Optimize physicochemical properties like solubility or metabolic stability.
Virtual screening of sulfonamide-derived drugs has been successfully used to identify potential inhibitors for various therapeutic targets, demonstrating the power of this approach in drug repositioning and discovery. mdpi.com
Prediction of Physicochemical Properties Relevant to Research Efficacy
Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for their efficacy as research tools and potential therapeutic agents. researchgate.netnih.gov These properties determine a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.
For this compound, key predicted properties would include:
Lipophilicity (LogP): This property affects a compound's solubility, permeability across cell membranes, and binding to proteins. The presence of the fluoroethyl group is known to increase lipophilicity, which can improve membrane permeability.
Metabolic Stability: The piperidine ring is a common motif in drugs, and its substitution pattern can significantly influence metabolic stability. nih.gov Computational models can predict sites on the molecule that are most susceptible to metabolism by enzymes like cytochrome P450s. Studies on related piperidine analogues have shown that specific structural modifications can lead to improved metabolic stability in liver microsomes. nih.govmdpi.com
Solubility (LogS): Aqueous solubility is critical for a compound's utility in biological assays and for its potential bioavailability.
Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to permeate cell membranes. Sulfonamide-containing compounds often have TPSA values that are favorable for good cell permeability. mdpi.com
| Physicochemical Property | Relevance to Research Efficacy | Influence of Structural Moieties | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | Affects solubility, membrane permeability, and target binding. | Fluorine atoms generally increase lipophilicity. | |
| Metabolic Stability | Determines the compound's half-life in biological systems. | Piperidine ring substitutions can enhance stability. | nih.govmdpi.com |
| Aqueous Solubility (LogS) | Crucial for bioavailability and formulation. | Polar groups like sulfonamides can influence solubility. | researchgate.net |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport and cell permeability. | The -SO₂NH₂ group is a major contributor to TPSA. | mdpi.com |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. nih.govresearchgate.net These calculations can be used to understand a compound's reactivity, stability, and spectroscopic properties.
For this compound, DFT studies could elucidate:
Charge Distribution: Calculating the partial atomic charges (e.g., Mulliken charges) across the molecule to identify electron-rich and electron-deficient regions. This helps predict how the molecule will interact with its target. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying positive (electrophilic) and negative (nucleophilic) sites, which are key for understanding non-covalent interactions in a protein binding site. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Geometric Parameters: Optimization of the molecule's geometry to find its most stable three-dimensional conformation, including bond lengths and angles. nih.gov
Such calculations have been extensively performed on various sulfonamide and piperidine derivatives to rationalize their structural features and electronic properties, providing a theoretical foundation for their observed biological activities. researchgate.netresearchgate.netcolab.ws
Analytical and Characterization Methodologies for Research Purposes
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for these purposes.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like sulfonamides. For "1-(2-Fluoroethyl)piperidine-3-sulfonamide," a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. nih.gov This method separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, would be used. nih.gov The mobile phase would consist of a polar solvent system, commonly a mixture of acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid to improve peak shape and resolution by controlling the ionization state of the amine group in the piperidine (B6355638) ring. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonamide group possesses a chromophore, although it may not be very strong. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).
A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development and would require optimization for this specific compound.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and polarity of "this compound," direct analysis by GC may be challenging as it might exhibit poor volatility and thermal stability.
For GC analysis to be feasible, derivatization is often necessary to increase the compound's volatility and thermal stability. The primary amine of the sulfonamide group and the tertiary amine of the piperidine ring could be targeted for derivatization. However, HPLC is generally the preferred method for compounds of this nature. If GC were to be employed, a capillary column with a polar stationary phase would be selected, coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection and identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of "this compound." These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms and their connectivity within the molecule. For "this compound," ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons on the piperidine ring would appear as a series of complex multiplets, typically in the 1.5-3.0 ppm range. chemicalbook.com The protons of the fluoroethyl group would show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the piperidine ring carbons, the two carbons of the fluoroethyl group (with the carbon attached to fluorine showing a large one-bond C-F coupling), and the carbon atoms of the piperidine ring.
¹⁹F NMR: The fluorine NMR spectrum would show a signal confirming the presence of the fluorine atom, with its chemical shift and coupling pattern providing further structural confirmation.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Protons | Predicted δ (ppm) | Multiplicity |
| -SO₂NH₂ | 5.0 - 7.0 | Broad Singlet |
| -CH₂-F | 4.4 - 4.6 | Triplet of Triplets (tt) |
| -N-CH₂- (ethyl) | 2.6 - 2.8 | Triplet of Triplets (tt) |
| Piperidine ring protons | 1.5 - 3.5 | Complex Multiplets |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound," electrospray ionization (ESI) would be a suitable ionization method, typically generating the protonated molecule [M+H]⁺.
The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₇H₁₅FN₂O₂S). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 211.09111 m/z. uni.lu
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net Fragmentation of the piperidine ring and cleavage of the fluoroethyl side chain would also be expected, providing further structural confirmation. scielo.br
Table 3: Predicted m/z Values for Molecular Ions and Adducts
| Ion/Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₁₆FN₂O₂S]⁺ | 211.09111 |
| [M+Na]⁺ | [C₇H₁₅FN₂NaO₂S]⁺ | 233.07305 |
| [M-H]⁻ | [C₇H₁₄FN₂O₂S]⁻ | 209.07655 |
Source: Predicted values from PubChemLite. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group. The N-H stretching of the sulfonamide amine would also be visible. Additionally, C-H stretching from the aliphatic piperidine and ethyl groups, and the C-F stretch from the fluoroethyl group would be present.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Sulfonamide (NH₂) | N-H Symmetric Stretch | ~3350 |
| Sulfonamide (NH₂) | N-H Asymmetric Stretch | ~3450 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Sulfonamide (SO₂) | S=O Asymmetric Stretch | 1310 - 1350 |
| Sulfonamide (SO₂) | S=O Symmetric Stretch | 1140 - 1180 |
| Fluoroalkane | C-F Stretch | 1000 - 1100 |
| Sulfonamide | S-N Stretch | 900 - 940 |
Note: These are approximate ranges for characteristic functional group absorptions. researchgate.netrsc.org
Advanced Imaging Techniques for Preclinical Research (e.g., PET tracer development without human application)
No publicly available studies were identified that describe the development or use of this compound as a Positron Emission Tomography (PET) tracer in preclinical research. While the structural motifs of a fluoroethyl group and a piperidine sulfonamide are present in various compounds developed for PET imaging, research specifically detailing the radiolabeling of this compound with a positron-emitting isotope (such as Fluorine-18) and its subsequent evaluation in preclinical models is not available in the reviewed literature.
Bioanalytical Method Development for Quantification in Research Samples
There is no specific information available in the scientific literature regarding the development and validation of bioanalytical methods for the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates for research purposes. Methodologies such as liquid chromatography-mass spectrometry (LC-MS) or other relevant analytical techniques have not been described for this particular compound.
Role As a Chemical Probe or Research Tool
Application in Biological Pathway Elucidation
There is no available research detailing the use of 1-(2-Fluoroethyl)piperidine-3-sulfonamide to elucidate biological pathways. The general mechanism for some sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov This inhibition disrupts the folic acid pathway, which is essential for DNA synthesis and bacterial replication. nih.govnih.gov However, no studies have specifically linked this compound to the modulation of this or any other biological pathway.
Utility in Target Validation Studies
Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulation of this target is likely to have a therapeutic effect. There are no published studies that utilize this compound for the validation of any biological target.
Derivatization for Affinity-Based Proteomics
Affinity-based proteomics is a powerful technique used to identify the protein targets of a small molecule. This often involves modifying the molecule of interest (the "probe") to include a reactive group or a tag that allows it to be covalently linked to its protein targets or to be captured on a solid support for subsequent identification by mass spectrometry. There is no information available in the scientific literature regarding the derivatization of this compound for use in affinity-based proteomics studies.
Contribution to Fundamental Understanding of Biological Systems
Given the absence of research on its specific biological targets and pathways, this compound has not yet contributed to the fundamental understanding of biological systems.
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Biological Targets and Pathways
A primary avenue for future research is the systematic exploration of novel biological targets and pathways for 1-(2-Fluoroethyl)piperidine-3-sulfonamide. The sulfonamide moiety is a known inhibitor of various enzymes, most notably dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrases in humans. nih.govresearchgate.net The piperidine (B6355638) scaffold is prevalent in compounds targeting the central nervous system (CNS) and other biological systems. mdpi.comnih.gov The combination of these two groups in a single molecule suggests a broad potential for biological activity.
Unaddressed academic questions in this area include:
What is the full spectrum of protein targets for this compound?
Could the introduction of the fluoroethyl group on the piperidine nitrogen lead to unexpected target engagement or selectivity?
Beyond established sulfonamide targets, what novel pathways might be modulated by this specific molecular architecture?
Future research should employ a multi-pronged approach to target identification, including high-throughput screening against diverse target classes, chemical proteomics to identify unknown binding partners in complex biological systems, and computational modeling to predict potential interactions. nih.govresearchgate.net The discovery of novel targets is a critical step in the development of new medicines, and a thorough investigation of this compound's biological interactions is warranted. mdpi.comnih.gov
Table 1: Hypothetical Novel Biological Targets for this compound
| Target Class | Specific Example | Rationale for Investigation |
| Kinases | Novel oncology targets | Many kinase inhibitors feature heterocyclic scaffolds. The sulfonamide could act as a hinge-binder. |
| Ion Channels | CNS-related channels | The piperidine moiety is a common feature in CNS-active drugs that modulate ion channels. |
| Proteases | Viral or bacterial proteases | The sulfonamide group can act as a bioisostere for other functional groups that interact with protease active sites. |
| Epigenetic Targets | Histone deacetylases (HDACs) | Certain sulfonamide-containing compounds have shown HDAC inhibitory activity. |
Integration with Emerging Synthetic Technologies
The synthesis of this compound and a library of its analogs will be crucial for comprehensive structure-activity relationship (SAR) studies. While traditional methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, they can present challenges related to harsh reaction conditions and limited functional group tolerance. researchgate.netacs.org
Future research should focus on integrating emerging synthetic technologies to overcome these limitations and to enable the rapid and efficient production of a diverse set of related compounds. nih.gov These technologies include:
Photoredox Catalysis: This method allows for mild reaction conditions and can facilitate previously challenging transformations.
C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to creating analogs by modifying the piperidine or other parts of the molecule.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability, which would be advantageous for producing larger quantities of the compound for further testing.
A key unaddressed question is how these modern synthetic methods can be applied to not only improve the synthesis of the parent compound but also to access novel chemical space around this scaffold. dntb.gov.uaacs.org
Table 2: Comparison of Synthetic Methodologies for Sulfonamide Synthesis
| Methodology | Advantages | Disadvantages | Potential Application for this compound |
| Traditional (Sulfonyl Chloride + Amine) | Well-established, readily available starting materials. | Harsh conditions, potential for side reactions. thieme-connect.com | Initial scale-up synthesis. |
| Copper-Catalyzed Coupling | Milder conditions, broader substrate scope. thieme-connect.com | Potential for metal contamination. | Synthesis of diverse analogs with varied substitution patterns. |
| Electrochemical Synthesis | Avoids harsh reagents, environmentally friendly. acs.org | Requires specialized equipment. | Green chemistry approach for analog synthesis. |
Development of Advanced Methodologies for Mechanistic Insight
Understanding the mechanism of action (MoA) of a potential drug candidate is fundamental to its development. For this compound, future research must go beyond simple identification of a biological target to elucidate how the compound exerts its effects at a molecular level.
Advanced methodologies that can provide this mechanistic insight include:
Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution structure of the compound bound to its protein target.
Proteomics and Metabolomics: To understand the broader cellular response to treatment with the compound. biognosys.com
Computational Simulations: Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target. doaj.org
A significant unaddressed question is how the specific structural features of this compound, such as the fluorine atom and the stereochemistry of the piperidine ring, contribute to its binding affinity and functional activity. nih.gov A detailed understanding of the MoA can guide the design of more potent and selective analogs.
Addressing Stereochemical Aspects in Future Research
The piperidine ring in this compound contains a stereocenter at the 3-position. It is well-established in medicinal chemistry that different stereoisomers of a chiral compound can have vastly different pharmacological activities and safety profiles. Therefore, a critical area for future research is the stereoselective synthesis of the individual enantiomers of this compound. thieme-connect.com
Key unaddressed academic questions include:
What is the absolute stereochemistry of the more active enantiomer?
Do the enantiomers exhibit different target selectivity or off-target effects?
What is the most efficient and scalable method for the stereoselective synthesis of each enantiomer?
Numerous methods for the stereoselective synthesis of substituted piperidines have been developed, including those that utilize chiral auxiliaries, chiral catalysts, or chiral starting materials. thieme-connect.comnih.gov Applying these methods to this compound will be essential for a thorough evaluation of its therapeutic potential.
Potential for Academic Collaboration in Compound Class Expansion
The exploration of a new chemical scaffold is a resource-intensive endeavor. Academic-industry collaborations can provide a powerful framework for advancing the research on this compound and its analogs. acs.orgnih.gov Academic labs can contribute expertise in novel synthetic methodologies and basic biological research, while industry partners can provide resources for high-throughput screening, preclinical development, and clinical trials. researchgate.netdrugbank.com
A significant opportunity lies in establishing collaborative projects focused on expanding the chemical class around this scaffold. This could involve:
The creation of a diverse library of analogs for screening against a wide range of biological targets.
Joint efforts to investigate the structure-activity relationships within this compound class.
Sharing of resources and expertise to accelerate the translation of basic research findings into potential therapeutic applications. hubspotusercontent10.net
By fostering such collaborations, the full potential of the this compound scaffold can be more rapidly and effectively explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
